Superior Lipophilicity Profile for Blood-Brain Barrier Penetration Studies
The target compound exhibits a calculated logP of 5.2, which is 1.01 units higher than its 4-hydroxybenzylidene analog (logP 4.19) . This significantly enhanced lipophilicity positions it as a superior candidate for CNS-targeting programs where higher logP values (typically >3) are required for passive blood-brain barrier penetration, compared to the more polar hydroxy analog which is better suited for peripheral targets [1].
| Evidence Dimension | Calculated partition coefficient (logP) for CNS drug-likeness |
|---|---|
| Target Compound Data | Calculated logP: 5.2 |
| Comparator Or Baseline | 3-(4-bromophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Hit2Lead SC-5535915): logP = 4.19 |
| Quantified Difference | +1.01 logP units (approximately 10-fold higher partition coefficient) |
| Conditions | Calculated using standard in silico methods (ALOGPS) |
Why This Matters
For CNS drug discovery projects, a higher logP is a critical selection criterion for procuring compound libraries with improved brain penetrance potential.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
